

# BMS-986449: A Technical Guide to the Selective IKZF2/4 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | BMS-986449 |           |  |  |  |
| Cat. No.:            | B15604535  | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **BMS-986449**, a novel, orally bioavailable small molecule that functions as a selective degrader of the Ikaros zinc finger (IKZF) transcription factors IKZF2 (Helios) and IKZF4 (Eos). By reprogramming the tumor microenvironment, **BMS-986449** represents a promising new modality in cancer immunotherapy.

#### Introduction

BMS-986449 is a Cereblon E3 ligase modulating drug (CELMoD) that acts as a molecular glue to induce the degradation of IKZF2 and IKZF4.[1][2] These transcription factors are crucial for the function and stability of regulatory T cells (Tregs), an immunosuppressive immune cell population often found in high abundance within the tumor microenvironment (TME).[3][4] The presence of Tregs in the TME is associated with poor responses to various immunotherapies.

[3] By selectively degrading Helios and Eos, BMS-986449 aims to reprogram these immunosuppressive Tregs into a more inflammatory, effector-like phenotype, thereby enhancing the anti-tumor immune response.[3][5]

This document summarizes the preclinical data for **BMS-986449**, including its mechanism of action, in vitro and in vivo efficacy, and pharmacodynamic profile. Detailed experimental methodologies are provided to facilitate the understanding and potential replication of key experiments.



## **Mechanism of Action**

BMS-986449 functions as a molecular glue, redirecting the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN) to target IKZF2 and IKZF4 for proteasomal degradation.[1][4] This targeted degradation leads to a functional reprogramming of Tregs, shifting them from an immunosuppressive to an inflammatory phenotype. This altered state is characterized by the increased expression of effector molecules such as Granzyme B.[4] A key feature of BMS-986449 is its high selectivity for IKZF2 and IKZF4, with minimal impact on the related transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[3]

# **Signaling Pathway Diagram**





#### Mechanism of Action of BMS-986449

Click to download full resolution via product page

Caption: Mechanism of action of BMS-986449 in regulatory T cells.

## **Data Presentation**



## In Vitro Activity

**BMS-986449** has been shown to induce a reprogrammed transcriptional phenotype in primary human Treg cells. When cultured with **BMS-986449** under activating conditions, these cells exhibit increased expression of effector molecules, such as Granzyme B, and a more inflammatory gene transcript profile.[4]

## In Vivo Efficacy in Syngeneic Mouse Models

The anti-tumor activity of **BMS-986449** has been evaluated in several syngeneic mouse models. The tables below summarize the tumor growth inhibition (TGI) data for **BMS-986449** as a monotherapy and in combination with an anti-PD-1 antibody.

Table 1: Monotherapy Efficacy of BMS-986449 in Syngeneic Mouse Models

| Tumor Model    | Mouse Strain  | Treatment                    | Tumor Growth<br>Inhibition (TGI) | Reference |
|----------------|---------------|------------------------------|----------------------------------|-----------|
| CT26 (Colon)   | hCRBN-KI Mice | BMS-986449<br>(daily dosing) | Up to 75%                        | [4]       |
| MB49 (Bladder) | hCRBN-KI Mice | BMS-986449<br>(daily dosing) | Up to 62%                        | [4]       |
| MC38 (Colon)   | hCRBN-KI Mice | BMS-986449<br>(daily dosing) | Up to 42%                        | [4]       |

Table 2: Combination Efficacy of BMS-986449 with Anti-PD-1 in Syngeneic Mouse Models



| Tumor Model    | Mouse Strain  | Treatment                 | Tumor Growth<br>Inhibition (TGI) | Reference |
|----------------|---------------|---------------------------|----------------------------------|-----------|
| CT26 (Colon)   | hCRBN-KI Mice | BMS-986449 +<br>anti-PD-1 | 95%                              | [4]       |
| MB49 (Bladder) | hCRBN-KI Mice | BMS-986449 +<br>anti-PD-1 | 97%                              | [4]       |
| MC38 (Colon)   | hCRBN-KI Mice | BMS-986449 +<br>anti-PD-1 | 92%                              | [4]       |

# **Pharmacodynamics in Cynomolgus Monkeys**

The pharmacodynamic effects of **BMS-986449** have been assessed in cynomolgus monkeys. Oral administration of **BMS-986449** resulted in sustained degradation of Helios in circulating Treg cells.

Table 3: Pharmacodynamic Effects of BMS-986449 in Cynomolgus Monkeys

| Dose of BMS-<br>986449 | Dosing Schedule | Outcome                                                                           | Reference |
|------------------------|-----------------|-----------------------------------------------------------------------------------|-----------|
| 0.1 mg/kg              | Daily           | Maintained >80%<br>degradation of Helios<br>in circulating Treg<br>cells          | [4]       |
| 0.3 mg/kg              | Daily (QD)      | Maintained ≥80%<br>degradation of Helios<br>in circulating Treg<br>cells over 24h | [3]       |

# **Experimental Protocols**

The following are representative protocols for the key experiments cited. These are based on publicly available information and standard laboratory procedures.



## **In Vitro Treg Reprogramming Assay**

Objective: To assess the ability of **BMS-986449** to reprogram human Treg cells towards an effector phenotype.

#### Methodology:

- Isolation of Human Tregs: Primary human Treg cells (CD4+CD25+FOXP3+) are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using standard cell sorting techniques.
- Cell Culture and Treatment: Treg cells are cultured under activating conditions (e.g., with anti-CD3/CD28 beads and IL-2).
- **BMS-986449** is added to the culture medium at various concentrations. A vehicle control (e.g., DMSO) is also included.
- Incubation: The cells are incubated for 8 days.[4]
- Analysis: After the incubation period, cells are harvested and analyzed for:
  - Protein Expression: The expression of effector molecules, such as Granzyme B, is measured by flow cytometry or western blotting.
  - Gene Expression: Changes in the transcriptional profile are assessed using RNA sequencing or qPCR to identify the expression of inflammatory gene transcripts.

## **Experimental Workflow: In Vitro Treg Reprogramming**





#### Workflow for In Vitro Treg Reprogramming Assay

Click to download full resolution via product page

Caption: Workflow for the in vitro Treg reprogramming assay.

# Syngeneic Mouse Model Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of **BMS-986449**, alone and in combination with anti-PD-1, in immunocompetent mice.



#### Methodology:

- Animal Model: Humanized CRBN knock-in (hCRBN-KI) mice are used to ensure the relevance of the CELMoD mechanism.
- Tumor Cell Implantation: Mice are subcutaneously inoculated with syngeneic tumor cells (e.g., CT26, MB49, or MC38).
- Treatment: Once tumors are established, mice are randomized into treatment groups:
  - Vehicle control
  - BMS-986449 (administered daily by oral gavage)
  - Anti-PD-1 antibody (administered intraperitoneally on a specified schedule)
  - BMS-986449 in combination with anti-PD-1 antibody
- Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers.
- Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the average tumor volume in the treated groups to the vehicle control group.

## **Global Proteomics Analysis for Selectivity Profiling**

Objective: To determine the selectivity of **BMS-986449** for IKZF2/4 over other proteins, including IKZF1/3.

#### Methodology:

- Cell Treatment: Primary T cells are treated with BMS-986449 or a vehicle control for a specified period.
- Protein Extraction and Digestion: Proteins are extracted from the cells, quantified, and digested into peptides (e.g., using trypsin).



- Mass Spectrometry: The peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The resulting mass spectrometry data is processed to identify and quantify
  proteins. The abundance of each protein in the BMS-986449-treated samples is compared to
  the vehicle control to identify proteins that are degraded. The selectivity is determined by
  comparing the degradation of IKZF2/4 to that of IKZF1/3 and other proteins.[3]

#### Conclusion

**BMS-986449** is a potent and selective degrader of IKZF2 and IKZF4 that has demonstrated promising preclinical activity. By reprogramming regulatory T cells, it enhances anti-tumor immunity, leading to significant tumor growth inhibition, particularly in combination with immune checkpoint blockade. The favorable pharmacodynamic profile observed in cynomolgus monkeys supports its clinical development. Ongoing Phase I/II clinical trials will further elucidate the safety and efficacy of **BMS-986449** in patients with advanced solid tumors.[3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. aacrmeetingnews.org [aacrmeetingnews.org]
- 3. In Vitro Treg Suppression Assays PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 5. Proteomic Analysis of Regulatory T Cells Reveals the Importance of Themis1 in the Control of Their Suppressive Function PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BMS-986449: A Technical Guide to the Selective IKZF2/4 Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604535#bms-986449-as-a-selective-ikzf2-4-degrader]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com